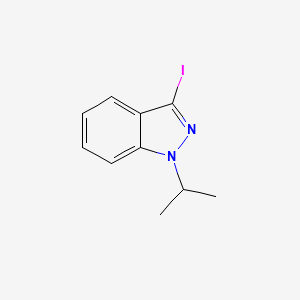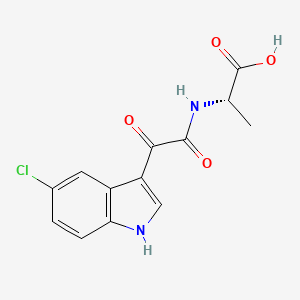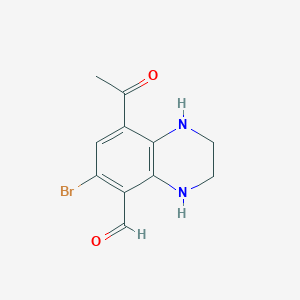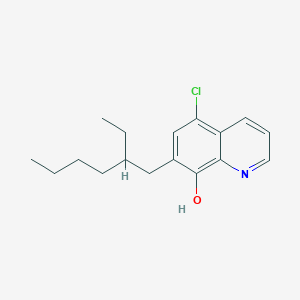
5-Chloro-7-(2-ethylhexyl)quinolin-8-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-7-(2-ethylhexyl)quinolin-8-OL is a derivative of quinolin-8-ol, a compound known for its diverse biological activities. This compound is characterized by the presence of a chlorine atom at the 5th position and a 2-ethylhexyl group at the 7th position on the quinoline ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the alkylation step may involve the use of alkyl halides under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
化学反应分析
Types of Reactions
5-Chloro-7-(2-ethylhexyl)quinolin-8-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
5-Chloro-7-(2-ethylhexyl)quinolin-8-OL has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry due to its ability to chelate metal ions.
Biology: Investigated for its antimicrobial properties, including antibacterial and antifungal activities.
Industry: Utilized in the formulation of various industrial products, including coatings and preservatives.
作用机制
The mechanism of action of 5-Chloro-7-(2-ethylhexyl)quinolin-8-OL involves its ability to chelate metal ions, which can disrupt essential biological processes in microorganisms. This chelation can inhibit the activity of metalloenzymes, leading to antimicrobial effects. Additionally, its interaction with metal ions can modulate oxidative stress pathways, which is relevant in neurodegenerative diseases.
相似化合物的比较
Similar Compounds
5-Chloro-7-iodoquinolin-8-ol: Known for its antibacterial and antifungal properties.
5,7-Dichloro-8-quinolinol: Another derivative with similar antimicrobial activities.
Uniqueness
5-Chloro-7-(2-ethylhexyl)quinolin-8-OL is unique due to the presence of the 2-ethylhexyl group, which can enhance its lipophilicity and potentially improve its bioavailability and efficacy in biological systems.
属性
CAS 编号 |
139036-07-0 |
|---|---|
分子式 |
C17H22ClNO |
分子量 |
291.8 g/mol |
IUPAC 名称 |
5-chloro-7-(2-ethylhexyl)quinolin-8-ol |
InChI |
InChI=1S/C17H22ClNO/c1-3-5-7-12(4-2)10-13-11-15(18)14-8-6-9-19-16(14)17(13)20/h6,8-9,11-12,20H,3-5,7,10H2,1-2H3 |
InChI 键 |
GAECVJOJPDIDDC-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)CC1=CC(=C2C=CC=NC2=C1O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


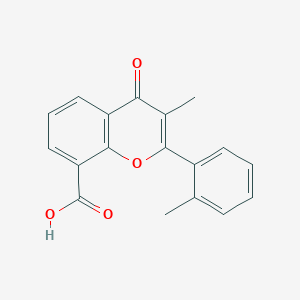

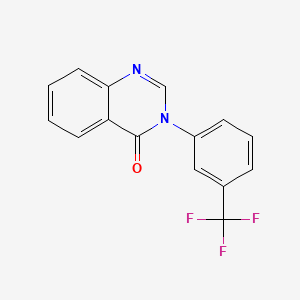
![4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11839156.png)
![1,4-Dioxaspiro[4.4]non-8-en-7-one, 8-chloro-9-(phenylthio)-](/img/structure/B11839163.png)


